

Unveiling the Potency and Precision of Hydroxyfasudil: A Selective ROCK Inhibitor

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Compound of Interest		
Compound Name:	Hydroxyfasudil	
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A Deep Dive into the Pharmacological Profile of a Promising Therapeutic Agent

This technical guide provides an in-depth analysis of the pharmacological profile of **Hydroxyfasudil**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As the active metabolite of Fasudil, **Hydroxyfasudil** has garnered significant interest within the scientific and drug development communities for its potential therapeutic applications in a range of disorders, including cardiovascular diseases and neurological conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibitory Profile of Hydroxyfasudil

Hydroxyfasudil demonstrates potent and selective inhibition of both ROCK isoforms, ROCK1 and ROCK2. Its inhibitory activity has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of **Hydroxyfasudil** against ROCK kinases and a panel of other kinases, highlighting its selectivity.

Table 1: Inhibitory Activity of Hydroxyfasudil against ROCK Kinases



Kinase	IC50 (μM)
ROCK1	0.73[1][2][3]
ROCK2	0.72[1][2][3]

Table 2: Selectivity Profile of Hydroxyfasudil against Other Kinases

Kinase	IC50 (μM)	Fold Selectivity vs. ROCK1	Fold Selectivity vs. ROCK2
Protein Kinase A (PKA)	37[2]	~51	~51
Myosin Light Chain Kinase (MLCK)	Markedly less inhibitory (>50-100 times)	>50-100	>50-100
Protein Kinase C (PKC)	Markedly less inhibitory (>50-100 times)	>50-100	>50-100

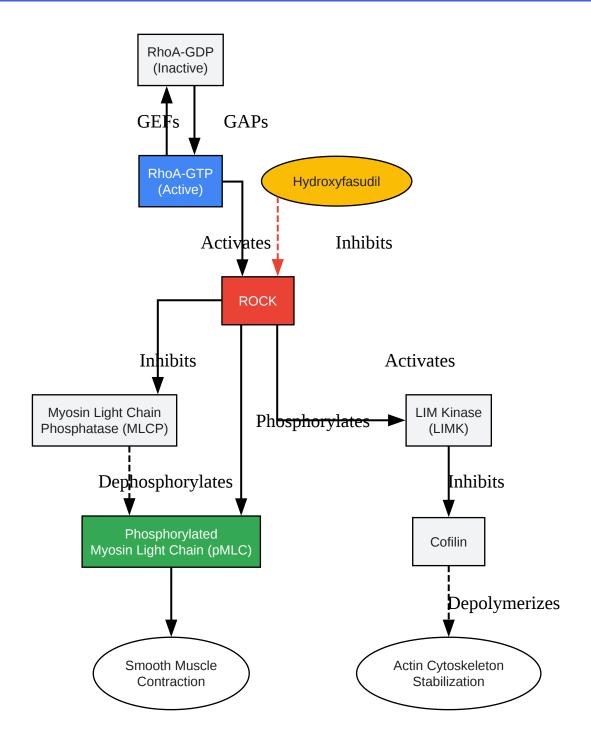
Mechanism of Action: Beyond ROCK Inhibition

The primary mechanism of action of **Hydroxyfasudil** is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that regulates a variety of cellular processes.

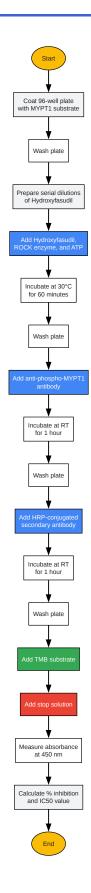
The ROCK Signaling Pathway

ROCKs are key effectors of the small GTPase RhoA.[4][5][6] Upon activation, ROCKs phosphorylate several downstream substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, migration, and smooth muscle contraction.[4][7]









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